5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 | |
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-39-8 | |
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- CAS Number : 108128-39-8
- IUPAC Name : 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
The biological activity of FMPC is attributed to its ability to interact with various molecular targets. The compound's structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, which may modulate enzyme activities and receptor functions. This interaction profile suggests potential applications in treating inflammatory diseases, microbial infections, and possibly cancer.
Antimicrobial Activity
FMPC has been investigated for its antimicrobial properties. A study reported that derivatives of pyrazole compounds demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The effectiveness of FMPC in inhibiting bacterial growth was evaluated using the disc diffusion method, revealing promising results.
| Bacterial Strain | Inhibition Zone (mm) | Standard (Streptomycin) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
Anti-inflammatory Activity
The anti-inflammatory effects of FMPC have also been documented. Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to FMPC exhibited over 80% inhibition in carrageenan-induced paw edema models compared to standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| FMPC | 84.2 | Diclofenac (86.72) |
Case Studies
- Antifungal Activity : A recent study highlighted the antifungal potential of FMPC against phytopathogenic fungi. The compound was tested against several strains, showing effective inhibition comparable to commercial antifungal agents .
- Cancer Research : Preliminary investigations into the anticancer properties of FMPC suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines. Further studies are needed to explore its efficacy and safety in vivo .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring can enhance biological activity. For example, the introduction of different substituents at specific positions on the pyrazole or furan rings can lead to improved potency against target pathogens or better anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its role in cancer therapy research .
Materials Science
The unique structure of this compound lends itself to applications in materials science:
- Polymer Synthesis : Its reactivity allows for incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials .
- Nanomaterials : The compound can be used as a precursor for synthesizing nanomaterials with specific electronic properties, useful in electronics and photonics .
Biological Studies
In biological research, this compound serves as a valuable tool:
- Biochemical Probes : It is utilized as a probe to study enzyme interactions and cellular pathways, providing insights into metabolic processes .
- Cell Culture Applications : Its applications extend to cell culture and analysis methods, where it aids in understanding cellular responses to various stimuli .
Case Studies
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 5-(Furan-2-yl)-2-methylpyrazole-3-carboxylic acid
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- CAS Number: 108128-39-8 (methylated form); 116153-81-2 (non-methylated analog) .
- Structure : Features a pyrazole ring substituted with a methyl group at the 1-position, a furan-2-yl group at the 5-position, and a carboxylic acid group at the 3-position (Figure 1).
Key Properties
- Melting Point : 142–144°C (methylated form) .
- Purity : Available at ≥97% purity from commercial suppliers like Thermo Scientific and Otto Chemie .
- Applications : Investigated for its role in medicinal chemistry due to the pyrazole scaffold's versatility and the furan ring's electron-rich nature, which may enhance interactions with biological targets .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Analogues with Functional Group Variations
| Compound Name | Molecular Formula | Key Functional Differences | Impact on Reactivity |
|---|---|---|---|
| Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | C₈H₉ClN₂O₃ | Ethyl ester and chlorocarbonyl groups | Enhanced electrophilicity for nucleophilic substitution reactions; used in synthesis of amides . |
| 1-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | Lacks furan substituent | Reduced steric hindrance; simpler synthetic route but lower biological activity . |
Furyl-Containing Pyrazole Derivatives
Key Research Findings
Physicochemical Properties
- Solubility : The carboxylic acid group confers moderate aqueous solubility (logP ~1.5), whereas esterified analogues (e.g., ethyl derivatives) are more lipophilic .
- Stability : The furan ring is susceptible to oxidative degradation under acidic conditions, limiting its use in certain formulations .
Preparation Methods
Synthesis of Furan-Substituted β-Keto Esters
The β-keto ester precursor, methyl 3-(furan-2-yl)-3-oxopropanoate, is synthesized via Claisen condensation between furan-2-carbaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds under anhydrous conditions to minimize hydrolysis side reactions:
Cyclocondensation with Methylhydrazine
The β-keto ester reacts with methylhydrazine in ethanol under reflux to form the pyrazole ring. The methyl group at the 1-position is introduced via the methylhydrazine reagent:
Key Parameters :
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (2–4 M) at 60–80°C, followed by acidification with HCl to precipitate the carboxylic acid:
Purification : Recrystallization from ethanol/water mixtures yields the final product with ≥95% purity.
Oxidation of Pyrazole-3-Carbaldehyde Intermediate
An alternative route involves the oxidation of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 876728-40-4) to the corresponding carboxylic acid.
Synthesis of Carbaldehyde Intermediate
The aldehyde derivative is prepared via formylation of 5-(furan-2-yl)-1-methyl-1H-pyrazole using the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent:
Reaction Conditions :
Oxidation to Carboxylic Acid
The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic media. The reaction is typically conducted in aqueous sulfuric acid at 50–70°C:
Optimization Notes :
-
Excess KMnO₄ ensures complete oxidation.
-
Neutralization with NaHSO₃ quenches unreacted permanganate.
Hydrazone Cyclization and Hydrolysis
A patent-derived method involves hydrazone intermediates, which are cyclized to form the pyrazole ring, followed by hydrolysis to the carboxylic acid.
Hydrazone Formation
Furfural (furan-2-carbaldehyde) reacts with methylhydrazine in ethanol to form the corresponding hydrazone:
Cyclization with β-Keto Esters
The hydrazone reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of acetic acid to form the pyrazole ring:
Hydrolysis and Acidification
The ester is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) and acidified to yield the carboxylic acid:
Advantages :
-
Scalable for industrial production.
-
Avoids hazardous oxidizing agents.
Comparative Analysis of Synthetic Routes
Critical Considerations :
-
Cost : Cyclocondensation requires expensive β-keto ester precursors.
-
Safety : KMnO₄ oxidation involves corrosive conditions.
-
Scalability : Hydrazone cyclization is preferred for industrial applications.
Troubleshooting and Optimization
Common Side Reactions
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves ester and acid derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions. For example, methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates are synthesized by reacting aryl hydrazines with β-keto esters under acidic conditions, followed by hydrolysis to yield the carboxylic acid derivative . Microwave-assisted methods using potassium permanganate oxidation of aldehyde intermediates (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) have also been reported for analogous pyrazolecarboxylic acids, achieving high yields (95%) .
Key Considerations :
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress via TLC or LCMS .
- Purify via recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed experimentally?
Structural characterization typically involves:
- X-ray crystallography : Programs like SHELX are widely used for resolving crystal structures, especially for verifying substituent positions and hydrogen bonding .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm furyl and methyl group integration (e.g., furyl protons at δ 6.3–7.4 ppm).
- FT-IR : Carboxylic acid C=O stretch near 1700 cm⁻¹ .
- Mass spectrometry : Molecular ion peak matching the molecular weight (192.17 g/mol) .
Q. What are the critical physicochemical properties relevant to its handling and reactivity?
- Melting Point : 142–144°C (dec.) .
- Molecular Weight : 192.17 g/mol .
- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) .
- Stability : Store at 2–8°C under inert atmosphere to prevent decarboxylation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations using functionals like B3LYP can model:
- Electron density distribution : Identify reactive sites (e.g., carboxylic acid group).
- HOMO-LUMO gaps : Estimate redox behavior and charge transfer potential .
- Molecular electrostatic potential (MEP) : Predict nucleophilic/electrophilic regions for drug design .
Methodology :
Q. What strategies resolve contradictions in pharmacological activity data for pyrazole derivatives?
Discrepancies in bioactivity (e.g., analgesic vs. inactive analogs) can arise from:
- Substituent effects : Compare activity of 5-(2-Furyl) analogs with/without methyl groups.
- Conformational analysis : Use molecular docking to assess binding to targets like COX-2 .
- Metabolic stability : Evaluate in vitro liver microsomal assays to rule out rapid degradation .
Example : Methyl substitution at N1 enhances metabolic stability, as seen in related 1-methylpyrazolecarboxylic acids .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use columns like Chiralpak IA/IB for resolution.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in cyclocondensation steps.
- Circular dichroism (CD) : Verify enantiopurity post-synthesis .
Critical Research Gaps
- Toxicity profiling : Limited data on in vivo toxicity; recommended to conduct acute toxicity studies in rodent models.
- Mechanistic studies : No crystallographic data for target binding; prioritize co-crystallization with enzymes like COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
